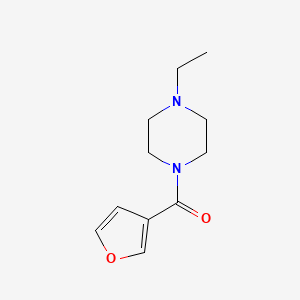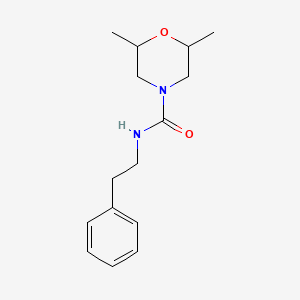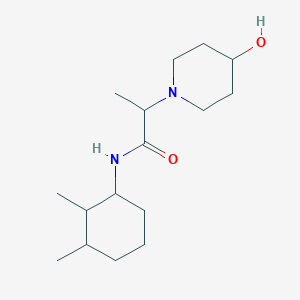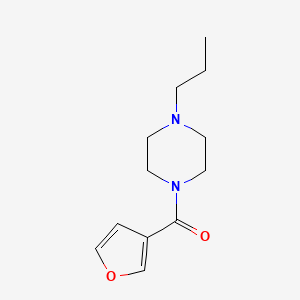![molecular formula C16H23N3O B7507039 Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507039.png)
Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anxiolytic effects. In
Mécanisme D'action
The exact mechanism of action of Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is not fully understood. However, it has been shown to modulate the activity of certain neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood, pain, and inflammation. It has also been shown to modulate the activity of certain ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the regulation of inflammation. It has also been shown to reduce the activation of glial cells, which are involved in the regulation of pain. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anxiolytic effects. Additionally, it has a high affinity for certain serotonin receptors, which could make it a potential candidate for the treatment of depression and other mood disorders. However, one of the limitations of using Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone in lab experiments is its relatively low solubility in water, which could make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety disorders. Another potential direction is to investigate its potential as a treatment for depression and other mood disorders, given its high affinity for certain serotonin receptors. Additionally, future studies could focus on optimizing the synthesis method for Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone to improve its solubility in water and other experimental settings.
Méthodes De Synthèse
The synthesis of Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone involves the reaction of cyclopentanone, 3-(bromomethyl)pyridine hydrobromide, and piperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide and is typically carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain a pure form of Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone.
Applications De Recherche Scientifique
Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation associated with various diseases. Additionally, it has been shown to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders. Furthermore, it has been found to have a high affinity for certain serotonin receptors, which could make it a potential candidate for the treatment of depression and other mood disorders.
Propriétés
IUPAC Name |
cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(15-5-1-2-6-15)19-10-8-18(9-11-19)13-14-4-3-7-17-12-14/h3-4,7,12,15H,1-2,5-6,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBMMDIIWBGFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
![N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)



![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507012.png)

![N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-2H-chromene-3-carboxamide](/img/structure/B7507017.png)
![1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507020.png)
![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)
![2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)